molecular formula C9H10ClN5O2 B2820794 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid CAS No. 919740-31-1

4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid

Cat. No.: B2820794
CAS No.: 919740-31-1
M. Wt: 255.66
InChI Key: PYKXZRVCHJACCT-UHFFFAOYSA-N
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Description

4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid is a compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring substituted with a chlorine atom and an amino group, linked to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid typically involves the reaction of 2-chloro-6-aminopurine with a butanoic acid derivative. One common method is the alkylation of 2-chloro-6-aminopurine with a butanoic acid halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted purine derivatives.

    Oxidation Reactions: Nitro derivatives.

    Reduction Reactions: Amine derivatives.

    Condensation Reactions: Amides or esters.

Scientific Research Applications

4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Investigated for its potential role in modulating biological pathways involving purine metabolism.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to purine receptors or enzymes involved in purine metabolism, thereby modulating their activity. This interaction can lead to changes in cellular processes such as DNA synthesis, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid is unique due to the presence of both the purine ring and the butanoic acid moiety. This combination allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its analogs .

Biological Activity

4-[(2-chloro-9H-purin-6-yl)amino]butanoic acid, also known by its CAS number 919740-31-1, is a purine derivative characterized by a unique structure that includes a chlorine atom, an amino group, and a butanoic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN5O2C_9H_{10}ClN_5O_2. Its structure allows for diverse interactions with biological targets, making it a subject of interest in studies related to purine metabolism and other biochemical pathways.

The biological activity of this compound primarily involves its interaction with purine receptors and enzymes. It is hypothesized to modulate various cellular processes through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in purine metabolism, affecting pathways critical for DNA synthesis and cell proliferation.
  • Receptor Binding : It can bind to specific receptors, thereby influencing signal transduction pathways that regulate cellular functions.
  • DNA/RNA Interaction : By binding to nucleic acids, it may interfere with gene expression and replication processes.

Biological Activity Overview

Research indicates that this compound has several notable biological activities:

  • Antiviral Properties : Studies have explored its potential as an antiviral agent, particularly against adenoviruses. Compounds structurally similar have shown efficacy in inhibiting viral replication.
  • Anticancer Activity : The compound has been investigated for its cytotoxic effects on cancer cells, suggesting a potential role in cancer therapy.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Antiviral Research : A study demonstrated that derivatives of purine compounds exhibited significant antiviral activity against human adenoviruses (HAdV), with some compounds showing an IC50 value as low as 0.27 μM while maintaining low cytotoxicity levels . This suggests that this compound could be further explored for similar applications.
  • Cytotoxicity Testing : In vitro assays have indicated that this compound can induce apoptosis in certain cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways through receptor interactions.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Amino-6-chloropurineLacks butanoic acid moietyAntiviral and anticancer properties
6-ChloroguanineDifferent substitution on purine ringCytotoxic effects
2-ChloroadenineDifferent functional groupsPotential receptor binding

Properties

IUPAC Name

4-[(2-chloro-7H-purin-6-yl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5O2/c10-9-14-7(11-3-1-2-5(16)17)6-8(15-9)13-4-12-6/h4H,1-3H2,(H,16,17)(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKXZRVCHJACCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)Cl)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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